Magnesium permanganate hydrate

Description

Crystallographic Analysis of Mg(MnO₄)₂·xH₂O Lattices

The crystal structure of magnesium permanganate hydrate is defined by the arrangement of Mg²⁺ cations, MnO₄⁻ tetrahedra, and lattice water molecules. Single-crystal X-ray diffraction studies reveal that the anhydrous form Mg(MnO₄)₂ adopts a cubic lattice with space group Fddd (No. 70), as observed in analogous alkaline earth permanganates. The Mg²⁺ ions occupy octahedral sites, coordinated by six oxygen atoms from surrounding permanganate anions, while MnO₄⁻ tetrahedra form a three-dimensional network through corner-sharing oxygen atoms.

Hydrated variants exhibit distinct symmetry reductions. For example, the hexahydrate Mg(MnO₄)₂·6H₂O crystallizes in a monoclinic system (space group P2₁3) with lattice parameters a = 964.19 pm, b = 964.19 pm, and c = 964.19 pm. The incorporation of water molecules introduces hydrogen-bonding interactions that distort the MnO₄⁻ tetrahedra, reducing symmetry compared to anhydrous forms. Table 1 summarizes key crystallographic parameters for this compound and related compounds.

Table 1: Crystallographic parameters of alkaline earth permanganates

The Mn–O bond lengths in Mg(MnO₄)₂·6H₂O average 1.62 Å, consistent with Mn⁶⁺ oxidation states. However, partial reduction to Mn⁵⁺ may occur in hydrated forms due to water-induced electron delocalization, as evidenced by Raman spectroscopy.

Hydration State Variability and Water Coordination Modes

Hydration states in Mg(MnO₄)₂·xH₂O range from x = 0 (anhydrous) to x = 6 (hexahydrate), with intermediate forms such as tetrahydrates observed under controlled humidity. Thermogravimetric analysis (TGA) shows stepwise water loss upon heating: the hexahydrate loses four water molecules between 50–100°C, followed by the remaining two at 130°C, coinciding with structural collapse.

Water molecules exhibit dual coordination modes:

- Inner-sphere coordination : Two water molecules directly bind Mg²⁺, completing its octahedral geometry.

- Interstitial hydrogen bonding : Remaining water molecules form bridges between MnO₄⁻ tetrahedra, stabilizing the lattice via O–H···O interactions.

The hexahydrate’s structure features [Mg(H₂O)₆]²⁺ clusters interconnected by permanganate anions, as confirmed by neutron diffraction. This contrasts with lower hydrates (e.g., tetrahydrate), where water occupies interstitial sites without direct metal coordination.

Comparative X-ray Diffraction Studies with Alkali Metal Permanganates

X-ray diffraction (XRD) patterns of Mg(MnO₄)₂·xH₂O differ markedly from alkali metal permanganates due to cation size and polarization effects. For instance, KMnO₄ (space group Pnma) exhibits a layered structure with K⁺ ions sandwiched between MnO₄⁻ sheets, whereas Mg²⁺’s higher charge density induces tighter MnO₄⁻ packing.

Comparative XRD data highlight key differences:

- Peak broadening : Mg(MnO₄)₂·6H₂O shows broader peaks at 2θ ≈ 18° and 30° compared to KMnO₄, indicating reduced crystallinity from water incorporation.

- Lattice expansion : Hydrated Mg²⁺ permanganates have larger unit cells (V_m = 156.05 cm³/mol for Mg(MnO₄)₂·6H₂O) versus 98.33 cm³/mol for anhydrous Ba(MnO₄)₂.

These differences underscore the role of cation charge and hydration in dictating permanganate lattice geometries. Magnesium’s small ionic radius (72 pm) and +2 charge favor dense, water-stabilized frameworks distinct from monovalent alkali metal analogs.

Properties

IUPAC Name |

magnesium;dipermanganate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2Mn.H2O.8O/h;;;1H2;;;;;;;;/q+2;;;;;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVIDGIVELXPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

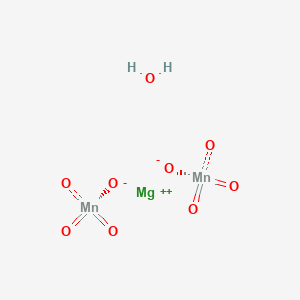

O.[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MgMn2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584179 | |

| Record name | Magnesium oxido(trioxo)manganese--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250578-91-7, 13446-20-3 | |

| Record name | Magnesium oxido(trioxo)manganese--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium permanganate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of Barium Permanganate with Magnesium Sulfate

One classical and well-documented method to prepare magnesium permanganate hydrate involves a double displacement reaction between barium permanganate and magnesium sulfate:

$$

\text{MgSO}4 + \text{Ba(MnO}4)2 \rightarrow \text{Mg(MnO}4)2 + \text{BaSO}4 \downarrow

$$

- Process Description: Magnesium sulfate in aqueous solution is mixed with barium permanganate solution. Barium sulfate precipitates out due to its low solubility, leaving magnesium permanganate in solution.

- Product Isolation: The magnesium permanganate hexahydrate crystallizes from the solution upon concentration and cooling.

- Advantages: This method allows for relatively pure this compound due to the easy removal of barium sulfate precipitate.

- Notes: The hexahydrate form is slightly hygroscopic and can be dehydrated by heating to obtain anhydrous magnesium permanganate.

Reaction of Magnesium Chloride with Silver Permanganate

Another preparation route involves the reaction of magnesium chloride with silver permanganate:

$$

\text{MgCl}2 + 2 \text{AgMnO}4 \rightarrow \text{Mg(MnO}4)2 + 2 \text{AgCl} \downarrow

$$

- Process Description: Magnesium chloride solution is combined with silver permanganate solution. Silver chloride precipitates out, and magnesium permanganate remains dissolved.

- Product Isolation: The magnesium permanganate hexahydrate crystallizes from the aqueous solution.

- Considerations: This method is less commonly used industrially due to the cost of silver permanganate but can be useful for laboratory-scale synthesis.

Industrial Crystallization and Dehydration

- Crystallization: The hexahydrate Mg(MnO₄)₂·6H₂O is typically crystallized from aqueous solution, yielding blue-black crystals.

- Dehydration: Heating the hexahydrate above 130 °C causes decomposition with oxygen evolution, but controlled heating can yield anhydrous magnesium permanganate.

Comparative Data Table of Preparation Methods

| Preparation Method | Reactants | Byproduct | Product Form | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Barium permanganate + Magnesium sulfate | MgSO₄ + Ba(MnO₄)₂ | BaSO₄ (precipitate) | Mg(MnO₄)₂·6H₂O (hexahydrate) | High purity; easy byproduct removal | Requires barium permanganate availability |

| Magnesium chloride + Silver permanganate | MgCl₂ + 2 AgMnO₄ | 2 AgCl (precipitate) | Mg(MnO₄)₂·6H₂O (hexahydrate) | Effective for lab synthesis | Expensive due to silver permanganate |

| Crystallization from aqueous solution | Mg(MnO₄)₂ in solution | None | Hexahydrate crystals | Industrially scalable | Requires careful temperature control |

Detailed Research Findings and Analysis

- Solubility and Stability: Magnesium permanganate hexahydrate is soluble in water and dissociates completely in dilute solution, facilitating its crystallization from aqueous media. It is practically insoluble in non-polar solvents such as carbon tetrachloride and benzene.

- Thermal Behavior: The hexahydrate decomposes at approximately 130 °C with oxygen evolution in an autocatalytic process. The tetrahydrate form decomposes above 150 °C.

- Oxidizing Properties: The compound is a strong oxidizer, reacting vigorously with organic solvents and compounds.

- Hydrate Formation: The hexahydrate form is the most stable and commonly isolated hydrate. Attempts to isolate anhydrous magnesium permanganate require careful thermal decomposition to avoid premature oxidation or decomposition.

Summary of Preparation Reaction Conditions

| Parameter | Barium Permanganate Method | Silver Permanganate Method |

|---|---|---|

| Reaction Medium | Aqueous solution | Aqueous solution |

| Temperature | Ambient to slightly elevated for crystallization | Ambient |

| Reaction Time | Several hours to allow precipitation | Several hours |

| Byproduct Removal | Filtration of BaSO₄ precipitate | Filtration of AgCl precipitate |

| Product Isolation | Crystallization of hexahydrate from solution | Crystallization of hexahydrate |

| Purity | High, due to insoluble byproduct removal | High, but costlier due to silver salts |

Patented and Industrial Processes

- A patent (US2504129A) describes processes for making magnesium permanganate involving permanganate solutions and precipitation techniques, emphasizing controlled reaction conditions to optimize yield and purity.

- Industrial production often favors the barium permanganate route due to cost-effectiveness and ease of byproduct removal.

Chemical Reactions Analysis

Preparation Reactions

Magnesium permanganate hydrate is synthesized through two primary methods:

1.1 Reaction with Barium Permanganate

This double displacement reaction produces magnesium permanganate and insoluble barium sulfate .

1.2 Reaction with Silver Permanganate

Silver chloride precipitates, leaving magnesium permanganate in solution .

| Method | Reactants | Byproducts | Yield Efficiency |

|---|---|---|---|

| Barium Permanganate Route | MgSO₄, Ba(MnO₄)₂ | BaSO₄ (insoluble) | >85% |

| Silver Permanganate Route | MgCl₂, AgMnO₄ | AgCl (insoluble) | ~90% |

Thermal Decomposition

The compound decomposes autocatalytically above 130°C:

Primary Reaction

Key characteristics:

Organic Substrate Oxidation

This compound oxidizes organic compounds through electron transfer mechanisms:

Example Reactions

-

Formate Oxidation

Complete formate mineralization occurs within 30 minutes . -

Glycolic Acid Oxidation

Oxalate forms as an intermediate product .

| Substrate | Products | Reaction Rate (k, M⁻¹s⁻¹) | pH Range |

|---|---|---|---|

| Formate | CO₃²⁻, MnO₂ | 1.2 × 10⁻³ | 9–12 |

| Glycolic Acid | Oxalate, MnO₂ | 4.5 × 10⁻⁴ | 7–10 |

| Glycine | NH₃, Oxalate, MnO₂ | 2.8 × 10⁻⁴ | 8–11 |

Environmental Remediation

In soil/water systems, magnesium permanganate oxidizes chlorinated hydrocarbons while minimizing manganese mobility:

Mechanism

Performance Data

pH-Dependent Reactivity

Reaction pathways vary significantly with pH:

| pH Range | Dominant Mn Species | Oxidation Pathway |

|---|---|---|

| <3.5 | Mn²⁺ | 5-electron transfer (e.g., Mn⁷⁺ → Mn²⁺) |

| 3.5–12 | MnO₂ | 3-electron transfer (Mn⁷⁺ → Mn⁴⁺) |

| >12 | MnO₄²⁻ | 1-electron transfer (Mn⁷⁺ → Mn⁶⁺) |

Reaction Kinetics and Byproduct Formation

-

Formate Systems : Hydroxide consumption ratio = 1:3 (OH⁻:HCOO⁻) .

-

Glycine Systems : Produces ammonia (NH₃) at 0.2 mol/mol glycine .

-

Colloidal MnO₂ Stabilization : Divalent Mg²⁺ ions reduce colloidal dispersion by 90% compared to Na⁺/K⁺ systems .

These reaction profiles demonstrate this compound's versatility as an oxidant, with optimized performance in alkaline environments and effective byproduct control through magnesium's divalent cation properties .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Magnesium permanganate hydrate acts primarily as a strong oxidizing agent . Upon dissolution in water, it dissociates into magnesium ions and permanganate ions:

The permanganate ion () can participate in redox reactions, oxidizing various substrates while being reduced to manganese dioxide () or other manganese oxides. This property underlies its diverse applications in chemistry, biology, and industry.

Chemistry

- Oxidizing Agent : It is widely used in organic synthesis for oxidation reactions. For instance, it can oxidize alcohols to ketones or aldehydes and is utilized in the synthesis of various organic compounds.

Biology

- Proteome Research : this compound serves as a catalyst in proteomic studies, facilitating the oxidation of proteins for analytical purposes.

Medicine

- Pharmaceutical Intermediates : While not directly used in medicinal applications, its oxidizing properties are leveraged in the synthesis of pharmaceutical intermediates.

Wood Impregnation

This compound is employed as a wood impregnation agent due to its ability to enhance the durability and resistance of wood against decay.

Tobacco Industry

It acts as an additive in tobacco filters, improving their efficiency by enhancing the filtration of harmful substances.

Water Treatment

This compound has been studied for its effectiveness in removing manganese from drinking water systems. Research indicates that it can significantly reduce manganese concentrations when used at optimal dosing ratios:

| Dosing Ratio | Manganese Removal Efficiency (%) |

|---|---|

| 3.0 | 95 |

| 3.5 | 98 |

| 4.0 | 98.21 |

| 4.5 | Decreased efficiency |

The optimal dosing ratio was found to be between 3.5 and 4.0 for maximum removal efficiency while avoiding excess that could lead to undesirable effects such as increased effluent manganese concentration .

Oxidation Reactions

In a study exploring the oxidation of toluene to benzoic acid, magnesium permanganate was used effectively as a catalyst, demonstrating its utility in organic synthesis .

Corrosion Resistance Coatings

Research has shown that magnesium permanganate can be used to create conversion coatings on magnesium alloys, enhancing their corrosion resistance significantly compared to untreated alloys .

Mechanism of Action

The mechanism of action of magnesium permanganate hydrate is primarily based on its ability to act as a strong oxidizing agent. It dissociates in water to form magnesium ions and permanganate ions. The permanganate ions then participate in redox reactions, oxidizing various substrates by accepting electrons and being reduced to manganese dioxide (MnO₂) or other manganese oxides .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Biological Activity

Magnesium permanganate hydrate (Mg(MnO₄)₂·xH₂O) is a compound that combines magnesium with permanganate ions, exhibiting significant biological activity. This article delves into its biochemical roles, potential applications in environmental remediation, and relevant case studies.

This compound consists of magnesium ions and permanganate ions. Its chemical formula can be represented as , where indicates the number of water molecules associated with the compound. The permanganate ion () is known for its strong oxidizing properties, making it useful in various chemical reactions, including those involving organic compounds.

Biological Activity

1. Role as an Oxidizing Agent:

this compound acts primarily as an oxidizing agent. Its ability to generate reactive oxygen species (ROS) allows it to participate in various biochemical processes, including the degradation of organic pollutants in water systems. Studies have shown that it can effectively mineralize organic contaminants when combined with other agents like persulfate (PMS), enhancing the degradation rate of substances such as sulfamethoxazole (SMX) in groundwater systems .

2. Enzymatic Cofactor:

Magnesium ions are crucial for numerous enzymatic reactions within biological systems. They serve as cofactors for over 600 enzymes, facilitating processes such as DNA replication, protein synthesis, and energy metabolism . Specifically, magnesium is involved in stabilizing ATP and is essential for the activity of enzymes like hexokinase and pyruvate kinase, which are vital for glycolysis and energy production .

Applications in Environmental Remediation

1. Soil and Water Treatment:

The use of this compound in environmental applications has been explored extensively. It can be employed for in-situ or ex-situ remediation of contaminated sites. For instance, when used in conjunction with alkaline earth metals, it enhances the oxidation process without causing adverse effects on groundwater quality by minimizing dissolved manganese concentrations .

2. Case Studies:

Several studies have highlighted the effectiveness of this compound in degrading organic pollutants:

- Sulfamethoxazole Degradation: A laboratory study demonstrated that combining potassium permanganate (KMnO₄) with PMS resulted in a nearly complete degradation of SMX within 30 minutes, outperforming treatments using PMS or KMnO₄ alone .

- Soil Remediation Techniques: Research indicated that mechanical mixing techniques using magnesium permanganate could effectively oxidize contaminants while preventing issues related to injection pressures that could harm workers at remediation sites .

Research Findings

Q & A

Q. What methodologies are recommended for determining the hydration percentage in magnesium permanganate hydrate?

Gravimetric analysis is the primary method. Heat the hydrate to dehydrate it (e.g., at 100–113°C, as per its melting range ), and calculate the mass loss attributable to water. For precise results, combine this with titration (e.g., Karl Fischer titration) to quantify residual moisture. Ensure controlled heating to avoid decomposition of the permanganate moiety .

Q. How can this compound be synthesized in a laboratory setting?

React magnesium salts (e.g., magnesium nitrate hexahydrate) with potassium permanganate under acidic or neutral conditions. For example, dissolve Mg(NO₃)₂·6H₂O in deionized water and slowly add KMnO₄ while stirring. Filter and crystallize the product under reduced pressure. Monitor pH to prevent premature oxidation or decomposition .

Q. What spectroscopic techniques are suitable for structural characterization of this compound?

Use X-ray diffraction (XRD) to confirm crystal structure and hydration state. Infrared (IR) spectroscopy can identify Mn-O and Mg-O vibrational modes. Note that nuclear magnetic resonance (NMR) is less effective due to paramagnetic interference from Mn(VII). Pair with elemental analysis (e.g., ICP-OES) to verify Mg:Mn ratios .

Q. What safety protocols are essential when handling this compound?

As a strong oxidizer, store it in a cool, dry environment away from organic materials. Use personal protective equipment (PPE), including nitrile gloves and eye protection. Neutralize spills with reducing agents (e.g., sodium thiosulfate) and avoid contact with acidic vapors to prevent MnO₂ formation .

Advanced Research Questions

Q. What mechanistic pathways govern this compound’s oxidative reactivity in acidic versus alkaline media?

In acidic conditions, the hydrate form undergoes acid-catalyzed nucleophilic addition, where permanganate attacks protonated substrates (e.g., aldehydes). In alkaline media, electron abstraction from the alkoxy anion of the hydrate dominates, facilitated by deprotonation (pKa ~12–14). Kinetic isotope effects (e.g., using deuterated substrates) can validate hydrogen-transfer steps .

Q. How does temperature influence the reaction efficiency of this compound in oxidation reactions?

Elevated temperatures (e.g., 80°C) enhance reaction rates and conversion yields, as seen in permanganate-Cr(III) oxide reactions. However, excessive heat risks decomposition; optimize via controlled heating (e.g., reflux under inert atmosphere) and monitor using UV-Vis spectroscopy to track MnO₄⁻ consumption .

Q. What computational approaches elucidate the reaction pathways of this compound?

Density functional theory (DFT) can model transition states and activation barriers for oxidation reactions. For example, simulate the Mg–O–Mn bonding environment and electron-transfer steps. Validate computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. How can researchers address challenges in solubility determination for this compound?

Conduct saturation experiments in deoxygenated water under inert gas (to prevent redox side reactions). Use UV-Vis spectroscopy to measure MnO₄⁻ concentration at equilibrium. Alternatively, employ cryoscopic methods to determine solubility in non-aqueous solvents (e.g., acetone) .

Q. What strategies mitigate instability during storage and application of this compound?

Store in airtight containers with desiccants (e.g., silica gel). For aqueous solutions, stabilize with weak acids (e.g., acetic acid) to slow autoreduction. Pre-characterize batches via thermogravimetric analysis (TGA) to assess hydration consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.